3-amino-N-ethylbenzenesulfonamide

Descripción general

Descripción

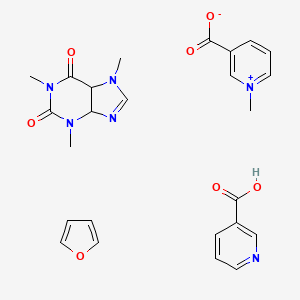

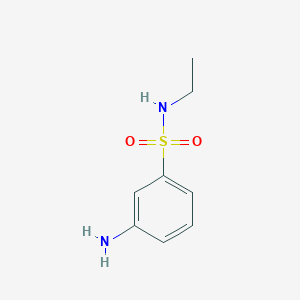

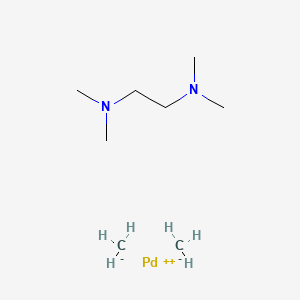

3-Amino-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S . It has an average mass of 200.258 Da and a monoisotopic mass of 200.061951 Da . It is also known by other names such as 3-Amino-N-ethylbenzene-1-sulfonamide .

Molecular Structure Analysis

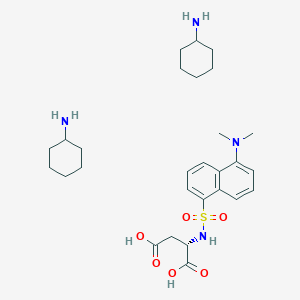

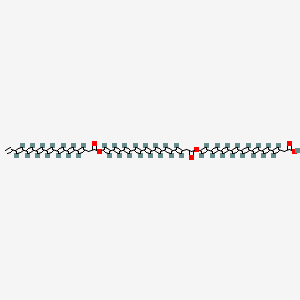

The molecular structure of 3-amino-N-ethylbenzenesulfonamide consists of a benzene ring substituted with an amino group and an ethylbenzenesulfonamide group . The InChI code for this compound is 1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 .Aplicaciones Científicas De Investigación

Chemical Properties

“3-Amino-N-ethylbenzenesulfonamide” is a chemical compound with the molecular formula C8H12N2O2S . It has an average mass of 200.258 Da and a monoisotopic mass of 200.061951 Da .

Antibacterial Applications

Sulfonamides, which include “3-Amino-N-ethylbenzenesulfonamide”, are known for their antibacterial properties . They inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a necessary component for their growth .

Anti-Carbonic Anhydrase Applications

Sulfonamides are also known for their anti-carbonic anhydrase activity . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in the absence of a catalyst .

Anti-Dihydropteroate Synthetase Applications

Sulfonamides can inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid . This inhibition can help treat a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Veterinary Medicine

Some sulfonamides, like Sulfamethazine (SMZ), are commonly used in veterinary medicine as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .

Treatment of Toxoplasmosis

Sulfadiazine (SDZ), another sulfonamide drug, is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

Safety and Hazards

The safety data sheet for 3-amino-N-ethylbenzenesulfonamide suggests avoiding dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Mecanismo De Acción

Target of Action

3-Amino-N-ethylbenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including 3-Amino-N-ethylbenzenesulfonamide, act by inhibiting the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 3-Amino-N-ethylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of dihydropteroate to dihydrofolic acid, a key step in the synthesis of folic acid . This results in a decrease in the levels of folic acid, which is essential for bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by 3-Amino-N-ethylbenzenesulfonamide leads to a decrease in the levels of folic acid in bacteria, which is essential for their growth and multiplication . This results in the inhibition of bacterial growth, making this compound potentially useful in the treatment of bacterial infections .

Action Environment

The action of 3-Amino-N-ethylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .

Propiedades

IUPAC Name |

3-amino-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCYKJPSIKCLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428408 | |

| Record name | 3-Amino-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-ethylbenzenesulfonamide | |

CAS RN |

56445-08-0 | |

| Record name | 3-Amino-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-Dibenzo[b,h]carbazole](/img/structure/B1599436.png)